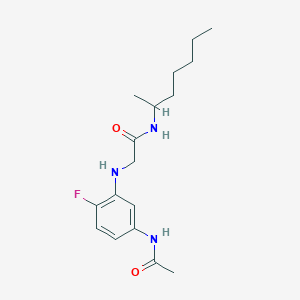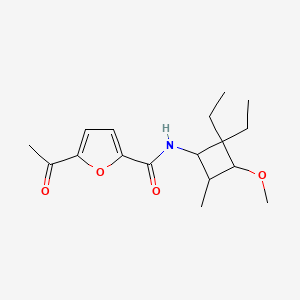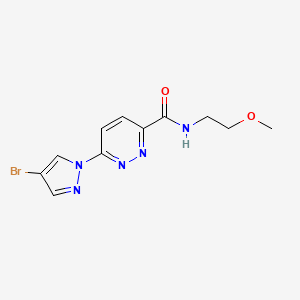![molecular formula C19H20F3NO3 B7077283 2,5-dimethyl-N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]furan-3-carboxamide](/img/structure/B7077283.png)
2,5-dimethyl-N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]furan-3-carboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group, an oxane ring, and a furan carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]furan-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the oxane ring and then introduce the trifluoromethyl phenyl group through a series of substitution reactions. The final step involves the formation of the furan carboxamide moiety under controlled conditions, often using reagents such as trifluoromethyl iodide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,5-dimethyl-N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the oxane and furan moieties contribute to its overall stability and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]furan-3-carboxamide: shares similarities with other trifluoromethylated compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5-dimethyl-N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-12-10-16(13(2)26-12)17(24)23-18(6-8-25-9-7-18)14-4-3-5-15(11-14)19(20,21)22/h3-5,10-11H,6-9H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCXOKMVOZRMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2(CCOCC2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[[2-(Cyclopropanecarbonylamino)acetyl]amino]benzoyl]piperidine-2-carboxylic acid](/img/structure/B7077213.png)
![2-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7077217.png)
![N-[(1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-(3-fluorophenyl)oxane-4-carboxamide](/img/structure/B7077221.png)
![cyclopropylmethyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine-1-carboxylate](/img/structure/B7077225.png)
![1-(3,4-dichlorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B7077230.png)
![2-[1-(4-methylphenyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7077233.png)
![[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]-(3,5-dimethylfuran-2-yl)methanone](/img/structure/B7077253.png)
![N-[1-[(2-methoxypyridin-3-yl)methyl]piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7077254.png)
![N-[(3-bromophenyl)methyl]-N-(2-hydroxyethyl)pyrrolidine-1-sulfonamide](/img/structure/B7077257.png)
![4-methyl-3-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7077266.png)

![(2S)-2-[(5-chloro-2-methylphenyl)sulfonylamino]-N,3-dimethylbutanamide](/img/structure/B7077278.png)
